molecular formula C18H27N3O3 B14780477 Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14780477
M. Wt: 333.4 g/mol
InChI Key: ICNTTYVCJLHXQJ-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amidation: The final step involves the amidation reaction where the piperidine derivative reacts with N-methylpropanamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Donepezil: A benzyl-piperidine derivative used in the treatment of Alzheimer’s disease.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Evodiamine: A piperidine alkaloid with anticancer properties.

Uniqueness: Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzyl group and a piperidine ring makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)20(2)12-16-10-6-7-11-21(16)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3

InChI Key

ICNTTYVCJLHXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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